2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate typically involves the acetylation of 2-amino benzothiazole derivatives. The initial step involves the synthesis of N-(1,3 benzothiazole-2-yl)-2-chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . This intermediate can then be further reacted with appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, acids, bases, and oxidizing agents. For example, the synthesis of benzothiazole derivatives often involves the use of halogenated compounds and bases such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of 2-amino benzothiazole derivatives with chloroacetyl chloride in the presence of TEA yields N-(1,3 benzothiazole-2-yl)-2-chloroacetamide .
Scientific Research Applications
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate include:
2-(2-Oxo-3-pyridyl)benzothiazole: Known for its herbicidal activity.
N-(1,3 benzothiazole-2-yl)-2-chloroacetamide: An intermediate in the synthesis of various benzothiazole derivatives.
2,4-Disubstituted thiazoles: Known for their antimicrobial activity.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
199172-82-2 |
---|---|
Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C17H16N2O3S/c1-12-5-4-6-13(11-12)18-17(21)22-10-9-19-16(20)14-7-2-3-8-15(14)23-19/h2-8,11H,9-10H2,1H3,(H,18,21) |
InChI Key |
GPJUEAJYFQJKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.